(5-Morpholinofuran-2-yl)methanol
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Overview
Description
(5-Morpholinofuran-2-yl)methanol is an organic compound that features a morpholine ring fused to a furan ring with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Morpholinofuran-2-yl)methanol typically involves the reaction of morpholine with furan derivatives. One common method involves the use of 2,5-furandimethanol as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired product . The reaction conditions often require the use of catalysts such as heteroatom-doped aluminum phosphate molecular sieves .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5-Morpholinofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(5-Morpholinofuran-2-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism by which (5-Morpholinofuran-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate signaling pathways and influence cellular processes by binding to specific sites on proteins . These interactions can lead to changes in enzyme activity, gene expression, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandimethanol: A related compound with similar structural features but different functional groups.
5-Hydroxy-2(5H)-furanone: Another furan derivative with distinct chemical properties.
2,5-Dimethylfuran: A compound with a furan ring and methyl groups, used in different applications.
Uniqueness
(5-Morpholinofuran-2-yl)methanol is unique due to the presence of both a morpholine ring and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(5-morpholin-4-ylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,11H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAXCIQPIXHMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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